molecular formula C8H12N2O2S B1451589 Ethyl 2-(dimethylamino)thiazole-4-carboxylate CAS No. 630423-58-4

Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Cat. No. B1451589
M. Wt: 200.26 g/mol
InChI Key: SIKJQUOJVGLXQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic pathways exist for preparing thiazoles. While I don’t have specific details on the synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate , it’s essential to explore literature documents for precise synthetic methods. Researchers have developed various routes to access thiazoles, considering their medicinal potential. These synthetic paths are of interest to medicinal chemists aiming to create combinatorial libraries and explore the biological activities of thiazole-containing compounds .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds. It is used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
  • Methods of Application or Experimental Procedures: The compound is used to synthesize Schiff bases, which are known for their diverse therapeutic roles. These include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Results or Outcomes: The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For instance, some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa. Likewise, other compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . In terms of antifungal potential, some compounds showed maximum antifungal potential against Candida glabrata and Candida albicans .

Application in Antimicrobial Evaluation

  • Summary of the Application: Ethyl 2-aminothiazole-4-carboxylate is used to synthesize Schiff bases, which have shown significant antibacterial and antifungal potential .
  • Methods of Application or Experimental Procedures: The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates, and minimum inhibitory concentration (MIC) values were determined . Antifungal activity was also performed .
  • Results or Outcomes: The synthesized compounds showed good MIC values. Some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Other compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . In terms of antifungal potential, some compounds showed maximum antifungal potential against Candida glabrata and Candida albicans .

Application in Antimicrobial Evaluation

  • Summary of the Application: Ethyl 2-aminothiazole-4-carboxylate is used to synthesize Schiff bases, which have shown significant antibacterial and antifungal potential .
  • Methods of Application or Experimental Procedures: The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates, and minimum inhibitory concentration (MIC) values were determined . Antifungal activity was also performed .
  • Results or Outcomes: The synthesized compounds showed good MIC values. Some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Other compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . In terms of antifungal potential, some compounds showed maximum antifungal potential against Candida glabrata and Candida albicans .

properties

IUPAC Name

ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJQUOJVGLXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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